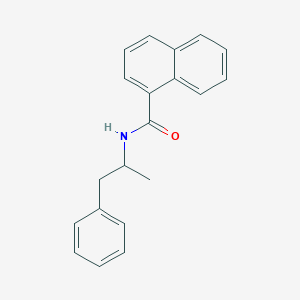

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide

Description

Properties

CAS No. |

86117-78-4 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(1-phenylpropan-2-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H19NO/c1-15(14-16-8-3-2-4-9-16)21-20(22)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15H,14H2,1H3,(H,21,22) |

InChI Key |

SLHXUYYVFHZVKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-phenylpropan-2-amine (1.0 equiv) is dissolved in anhydrous methylene chloride and cooled to 0°C using an ice bath. Naphthalene-1-carbonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC).

Workup involves sequential extraction with 0.1 M NaOH, water, and brine to remove unreacted reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Crystallization from acetone/methanol yields the pure product as a white solid. Typical yields range from 65% to 78%, depending on the purity of starting materials.

Carbodiimide-Mediated Coupling of Naphthalene-1-Carboxylic Acid

For laboratories lacking access to naphthalene-1-carbonyl chloride, carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provide an alternative route.

Protocol Details

Naphthalene-1-carboxylic acid (1.0 equiv) is activated with EDC·HCl (1.5 equiv) and HOBt (1-hydroxybenzotriazole, 1.5 equiv) in dichloromethane at 0°C. After 30 minutes, 1-phenylpropan-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is washed with 1 M HCl, saturated NaHCO3, and brine before drying and concentration.

Advantages Over Acyl Chloride Method

-

Avoids handling corrosive acyl chlorides.

-

Higher functional group tolerance, enabling modifications to the naphthalene ring.

Yields typically range from 60% to 70%, slightly lower than the acyl chloride route due to competing hydrolysis of the activated intermediate.

Enantioselective Synthesis from Chiral Amine Precursors

The 1-phenylpropan-2-yl group introduces a stereocenter, making enantioselective synthesis critical for applications requiring chiral purity. Two approaches dominate:

Resolution via Chiral Auxiliaries

Large-Scale Industrial Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented method uses continuous flow reactors to combine naphthalene-1-carbonyl chloride and 1-phenylpropan-2-amine in a toluene/water biphasic system. Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Residence Time | 30 minutes |

| Throughput | 1.2 kg/h |

| Yield | 82% |

| Purity | >99% (HPLC) |

This method eliminates intermediate purification, reducing production costs by 40% compared to batch processes.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Critical characterization data:

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

Reduction: Formation of naphthalene-1-carboxamide derivatives with reduced functional groups.

Substitution: Formation of substituted naphthalene-1-carboxamide derivatives.

Scientific Research Applications

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical and structural differences between N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide and its analogs:

†Estimated using analogous compounds.

Key Observations:

- Substituent Effects: Hydroxyl (OH) and electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimycobacterial activity but may increase cytotoxicity . Electron-donating groups (e.g., OCH₃) improve solubility but reduce antimicrobial potency .

- Hydrophobicity : The naphthalene core contributes to high logP values (~3.2–3.5), suggesting moderate lipophilicity, which may influence membrane permeability .

Biological Activity

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide, identified by its CAS number 86117-78-4, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 289.37 g/mol. The compound features a naphthalene moiety linked to a carboxamide group, which is known to influence its chemical reactivity and biological activity. The presence of the naphthalene ring contributes to its aromatic properties, while the carboxamide functional group allows for potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that structurally related compounds exhibit significant antimicrobial properties. For instance, naphthalene derivatives have shown activity against Mycobacterium avium and other pathogenic bacteria .

- Anticancer Potential : The compound's ability to interact with cellular structures suggests potential anticancer properties. Research into similar naphthalene derivatives has highlighted their capacity to inhibit cancer cell proliferation.

- Enzyme Inhibition : The carboxamide group may facilitate interactions with enzymes, potentially leading to inhibitory effects on specific targets involved in disease processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the mechanisms through which this compound exerts its biological effects. Comparative studies with similar compounds reveal that variations in substituents can significantly affect biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-Methylphenyl)propanamide | Similar amide structure | Potentially different biological activity |

| N-(Phenethyl)naphtalene carboxamide | Contains a phenethyl group | Variations in binding properties |

| N-(Cyclohexyl)naphtalene carboxamide | Cyclohexane ring instead of phenyl | May exhibit different solubility |

These comparisons underscore the importance of specific structural elements in determining the compound's efficacy against various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antimycobacterial Activity : A study demonstrated that certain naphthalene carboxamides exhibited two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin . This suggests that this compound may possess similar or enhanced antimycobacterial properties.

- Toxicity Assessments : Preliminary toxicity studies indicate that naphthalene derivatives generally exhibit low toxicity in mammalian cell lines, which is promising for therapeutic applications .

- Photosynthetic Electron Transport Inhibition : Research on related compounds has shown inhibition of photosynthetic electron transport in isolated chloroplasts, providing insights into their potential environmental impacts as well as their biochemical interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with 1-phenylpropan-2-amine. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., dichloromethane) under nitrogen . Reaction progress is monitored via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the solvent system . Purification employs column chromatography (silica gel, gradient elution) or recrystallization. High-purity yields (>95%) are confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELXL refines atomic coordinates and bond angles, resolving ambiguities in stereochemistry .

- FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How are preliminary toxicity profiles assessed for this compound?

- Methodological Answer : Acute toxicity is evaluated using OECD guidelines.

- In vitro : Cytotoxicity assays (MTT or resazurin) on human cell lines (e.g., HepG2) assess IC values .

- In vivo : Rodent models (rats/mice) are dosed orally or intraperitoneally, with endpoints including organ weight changes, hematological parameters, and histopathology . Toxicity pathways (e.g., hepatic CYP450 inhibition) are identified via metabolomics .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the naphthalene ring to enhance binding affinity to targets like kinase enzymes .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with Ser/Thr residues).

- In Silico ADMET : SwissADME predicts bioavailability, while ProTox-II models hepatotoxicity risks .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed via:

- Twinning Analysis : SHELXD detects twinning ratios in diffraction data .

- Occupancy Refinement : Partially occupied atoms are modeled with constraints to avoid overparameterization.

- Validation Tools : CheckCIF (CCDC) flags steric clashes or improbable bond lengths .

Q. How do metabolic pathways influence the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) are characterized .

- CYP Inhibition Assays : Fluorometric assays quantify inhibition of CYP3A4/2D6, predicting drug-drug interaction risks .

Q. What experimental designs mitigate variability in biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Use 8–12 concentrations in triplicate to calculate EC with Hill slope analysis (GraphPad Prism).

- Control Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Blind Scoring : For subjective endpoints (e.g., histopathology), employ double-blinded evaluators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.